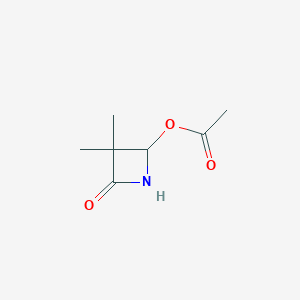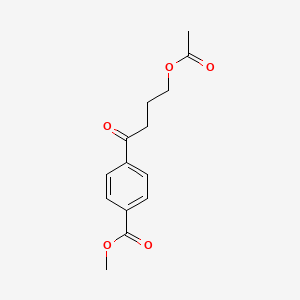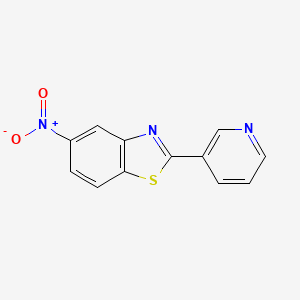
Benzothiazole, 5-nitro-2-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 5-nitro-2-(3-pyridinyl)- is a heterocyclic compound that features a benzothiazole ring substituted with a nitro group at the 5-position and a pyridin-3-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 5-nitro-2-(3-pyridinyl)- typically involves the condensation of 2-aminothiophenol with 3-pyridinecarboxaldehyde, followed by nitration. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product.
-
Condensation Reaction
Reactants: 2-aminothiophenol and 3-pyridinecarboxaldehyde
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Conditions: Reflux in ethanol or another suitable solvent
-
Nitration Reaction
Reactants: Intermediate product from the condensation reaction and nitric acid
Conditions: Controlled temperature (0-5°C) to prevent over-nitration
Industrial Production Methods
Industrial production of Benzothiazole, 5-nitro-2-(3-pyridinyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 5-nitro-2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution
Major Products Formed
Reduction: 5-Amino-2-(pyridin-3-yl)-1,3-benzothiazole
Substitution: Various substituted benzothiazole derivatives depending on the substituents used
Scientific Research Applications
Benzothiazole, 5-nitro-2-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzothiazole, 5-nitro-2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)-1,3-benzothiazole: Lacks the nitro group, which may result in different biological activities.
5-Nitro-2-(pyridin-2-yl)-1,3-benzothiazole: Similar structure but with the pyridinyl group at a different position, affecting its reactivity and properties.
5-Nitro-2-(pyridin-4-yl)-1,3-benzothiazole: Another positional isomer with potentially different biological activities.
Uniqueness
Benzothiazole, 5-nitro-2-(3-pyridinyl)- is unique due to the specific positioning of the nitro and pyridinyl groups, which influence its chemical reactivity and biological properties. The combination of these functional groups contributes to its potential as a versatile compound in various applications.
Properties
CAS No. |
61352-26-9 |
|---|---|
Molecular Formula |
C12H7N3O2S |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
5-nitro-2-pyridin-3-yl-1,3-benzothiazole |
InChI |
InChI=1S/C12H7N3O2S/c16-15(17)9-3-4-11-10(6-9)14-12(18-11)8-2-1-5-13-7-8/h1-7H |
InChI Key |
BARHFYGIQWEEDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
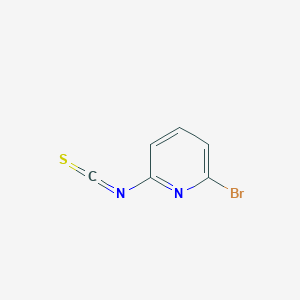
![2,4-Bis[(2-hydroxyethyl)amino]-6-methylanisole](/img/structure/B8655260.png)

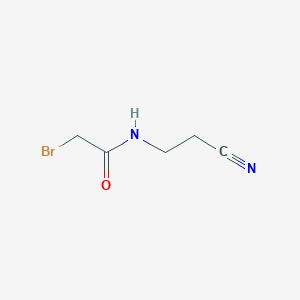
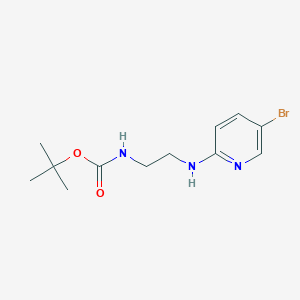
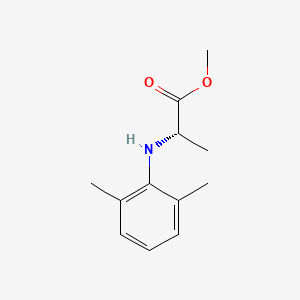
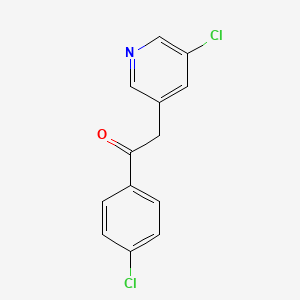
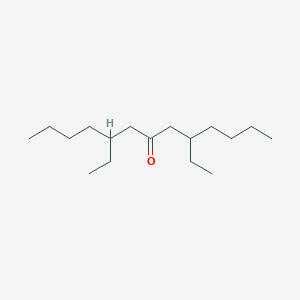
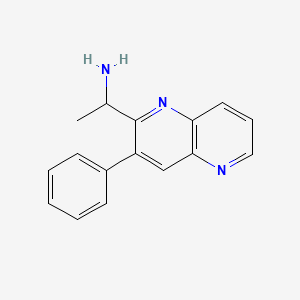
![Ethyl 3-[2-(aminosulfonyl)anilino]-3-oxopropanoate](/img/structure/B8655344.png)
![9-Methoxy-5-methyl-2-(2-methylphenyl)imidazo[2,1-a]isoquinoline](/img/structure/B8655351.png)
